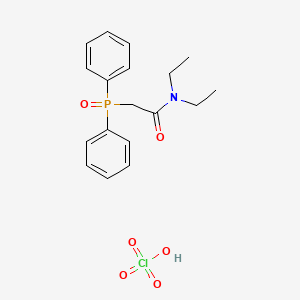
2-diphenylphosphoryl-N,N-diethylacetamide;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diphenylphosphoryl-N,N-diethylacetamide;perchloric acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its applications in organic synthesis and its role in forming hybrid complexes with metals, which exhibit interesting photoluminescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-diphenylphosphoryl-N,N-diethylacetamide involves the reaction of diphenylphosphoryl chloride with N,N-diethylacetamide in the presence of a base. The reaction typically occurs in an organic solvent such as acetonitrile or methanol . The reaction conditions include maintaining a controlled temperature and ensuring the exclusion of moisture to prevent hydrolysis of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Diphenylphosphoryl-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound. These products have various applications in organic synthesis and materials science .
Scientific Research Applications
2-Diphenylphosphoryl-N,N-diethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism by which 2-diphenylphosphoryl-N,N-diethylacetamide exerts its effects involves its ability to form stable complexes with metal ions. These complexes exhibit unique photoluminescent properties due to the interaction between the metal ion and the ligand. The molecular targets include metal ions such as manganese, and the pathways involved include coordination chemistry and photophysical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphoryl-containing ligands such as:
- Diphenylphosphoryl chloride
- N,N-Diethylacetamide
- Phosphine oxides
Uniqueness
What sets 2-diphenylphosphoryl-N,N-diethylacetamide apart is its ability to form stable, photoluminescent complexes with metal ions. This property makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Properties
CAS No. |
90185-36-7 |
|---|---|
Molecular Formula |
C18H23ClNO6P |
Molecular Weight |
415.8 g/mol |
IUPAC Name |
2-diphenylphosphoryl-N,N-diethylacetamide;perchloric acid |
InChI |
InChI=1S/C18H22NO2P.ClHO4/c1-3-19(4-2)18(20)15-22(21,16-11-7-5-8-12-16)17-13-9-6-10-14-17;2-1(3,4)5/h5-14H,3-4,15H2,1-2H3;(H,2,3,4,5) |
InChI Key |
KYXXPZDDRCCKMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)
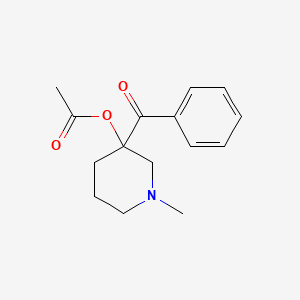
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
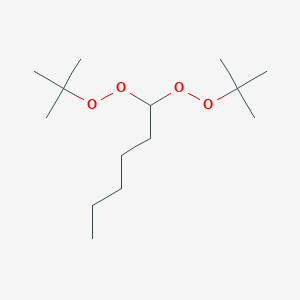
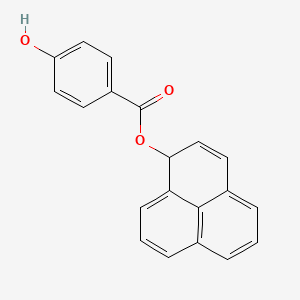
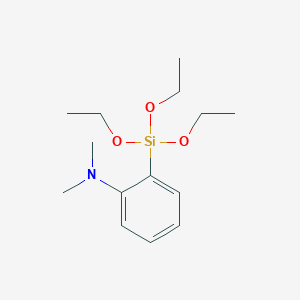
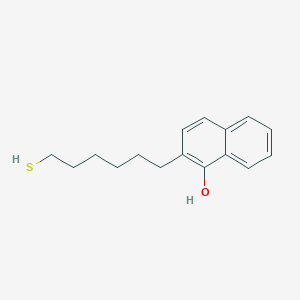
![Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol](/img/structure/B14353515.png)
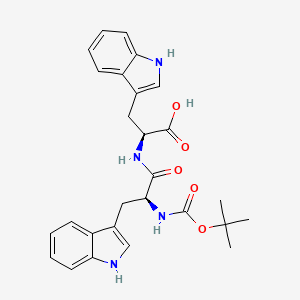
![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
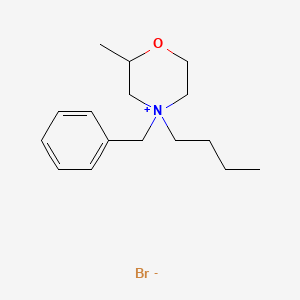

![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
